7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol
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Overview
Description
7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol is a compound that features an imidazole ring attached to a long aliphatic chain with two hydroxyl groups. Imidazole is a five-membered heterocyclic moiety known for its presence in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia or amines . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . The reaction conditions typically require a catalyst, such as nickel or copper, and may involve mild to moderate temperatures to ensure the stability of the functional groups .
Industrial Production Methods
Industrial production of imidazole derivatives often employs acid-catalyzed methylation of imidazole by methanol . This method is scalable and cost-effective, making it suitable for large-scale production. The Radziszewski reaction is also used industrially, involving glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Chemical Reactions Analysis
Types of Reactions
7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imidazole ring can produce imidazolines .
Scientific Research Applications
7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes . The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function . These interactions can modulate pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Studied for its anti-tubercular activity.
(1-Methyl-1H-imidazol-2-yl)methanamine: Used in the synthesis of more complex molecules.
Uniqueness
7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol is unique due to its long aliphatic chain with two hydroxyl groups, which provides additional sites for chemical modification and interaction with biological molecules.
Properties
CAS No. |
89882-40-6 |
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Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
7-(imidazol-1-ylmethyl)tridecane-1,13-diol |
InChI |
InChI=1S/C17H32N2O2/c20-13-7-3-1-5-9-17(10-6-2-4-8-14-21)15-19-12-11-18-16-19/h11-12,16-17,20-21H,1-10,13-15H2 |
InChI Key |
UHSJFQHQUJJPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(CCCCCCO)CCCCCCO |
Origin of Product |
United States |
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